molecular formula C11H11N3O4S B2678335 ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate CAS No. 955260-09-0

ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate

Cat. No.: B2678335
CAS No.: 955260-09-0
M. Wt: 281.29
InChI Key: DMARBKTTXHHWFZ-UHFFFAOYSA-N
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Description

Ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((7-methyl-5-oxo-

Biological Activity

Ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the thiazolo[3,2-a]pyrimidine core. Its molecular formula is C11H12N4O3SC_{11}H_{12}N_4O_3S, with a molecular weight of approximately 284.31 g/mol. The key features of its structure include:

  • Thiazolo[3,2-a]pyrimidine moiety : This bicyclic structure is known for its diverse biological activities.
  • Functional groups : The ethyl ester and amino groups contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing strong acids or bases under controlled conditions to facilitate the formation of the desired product. The synthesis pathway may include:

  • Formation of the thiazolo[3,2-a]pyrimidine core.
  • Introduction of the ethyl ester group through esterification reactions.
  • Final coupling with amino acids or amines to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antioxidant properties.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results against cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). One study reported an IC50 value of 0.06 µM for a closely related compound against non-small cell lung cancer cells .
CompoundCell LineIC50 (µM)Activity
Ethyl derivativeMCF70.06Cytotoxic
Ethyl derivativeHT290.1Cytotoxic

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

  • DPPH Radical Scavenging Assay : Similar thiazole-based compounds demonstrated significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to receptors that mediate cellular signaling pathways related to growth and apoptosis.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in a series of in vivo experiments using xenograft models. The results indicated a marked reduction in tumor size compared to controls.
    • Model Used : Xenograft mouse model
    • Observation Period : 4 weeks
    • Outcome : Tumor size reduced by up to 70% with optimal dosing.

Properties

IUPAC Name

ethyl 2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-18-10(17)8(15)13-7-6(2)12-11-14(9(7)16)4-5-19-11/h4-5H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARBKTTXHHWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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